molecular formula C13H17NO2 B13825812 N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide CAS No. 30687-08-2

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide

Cat. No.: B13825812
CAS No.: 30687-08-2
M. Wt: 219.28 g/mol
InChI Key: HLNXBLMILSOABY-CMDGGOBGSA-N
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Description

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is an organic compound with the molecular formula C13H17NO2. It is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group and a secondary amide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide typically involves the reaction of cinnamic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a secondary amide group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

30687-08-2

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C13H17NO2/c1-13(2,10-15)14-12(16)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3,(H,14,16)/b9-8+

InChI Key

HLNXBLMILSOABY-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(CO)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)(CO)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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